5H-pyrido[3,2-a]phenoxazin-5-one

antiproliferative activity phenoxazinone SAR median IC50 comparison

5H-Pyrido[3,2-a]phenoxazin-5-one (CAS 1892-55-3, also referred to as PPH or pyridophenoxazinone) is a synthetic polycyclic iminoquinone that contains a fused tetracyclic system with a strategically placed pyridine nitrogen essential for DNA intercalation. Structurally related to the actinomycin chromophore, this compound exhibits submicromolar antiproliferative activity against a panel of human liquid and solid tumor cell lines, with a median IC50 of 0.01 μM, surpassing its closest structural analogs by orders of magnitude.

Molecular Formula C15H8N2O2
Molecular Weight 248.24 g/mol
CAS No. 1892-55-3
Cat. No. B1247821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrido[3,2-a]phenoxazin-5-one
CAS1892-55-3
Synonyms5H-pyrido(3,2-a)phenoxazin-5-one
Molecular FormulaC15H8N2O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3O2)N=CC=C4
InChIInChI=1S/C15H8N2O2/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H
InChIKeyZCWXAKLJKGJBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrido[3,2-a]phenoxazin-5-one (CAS 1892-55-3) Procurement-Grade Overview: A Potent DNA-Intercalating Iminoquinone for Anticancer Research


5H-Pyrido[3,2-a]phenoxazin-5-one (CAS 1892-55-3, also referred to as PPH or pyridophenoxazinone) is a synthetic polycyclic iminoquinone that contains a fused tetracyclic system with a strategically placed pyridine nitrogen essential for DNA intercalation [1]. Structurally related to the actinomycin chromophore, this compound exhibits submicromolar antiproliferative activity against a panel of human liquid and solid tumor cell lines, with a median IC50 of 0.01 μM, surpassing its closest structural analogs by orders of magnitude [1]. Its molecular formula is C15H8N2O2 with a molecular weight of 248.24 g/mol .

Workflow DNA intercalation mechanism studies
Selection Cell-panel antiproliferative screening
Context Structural probe related to actinomycin chromophore

Why Generic Phenoxazinone Analogs Cannot Substitute for 5H-Pyrido[3,2-a]phenoxazin-5-one in Targeted Research Applications


Superficially similar compounds within the phenoxazinone family display profoundly different antiproliferative potencies due to specific structural determinants. Replacement of the pyridine nitrogen with a carbon (as in 3H-phenoxazin-3-one) results in a 1,300-fold loss of activity, while isosteric substitution of the phenoxazine oxygen with sulfur reduces potency 8-fold [1]. Even subtle ring-positional isomerism (e.g., moving the pyridine nitrogen from the W to X position) alters the mechanism of action [2]. Consequently, generic substitution by uncharacterized phenoxazinone or benzophenoxazinone analogs can lead to experimental failure or irreproducible results in DNA-intercalation and antiproliferative studies.

Carbon analog (3H-phenoxazin-3-one) Lacks pyridine nitrogen; reported antiproliferative response may shift by orders of magnitude, limiting direct substitution in DNA-targeted assays.
Sulfur isostere (phenothiazinone) Isosteric O-to-S replacement may alter pharmacophore and cell-line sensitivity profile; potency context is not transferable.
Positional nitrogen isomers Pyridine nitrogen placement outside the W position may shift DNA-intercalation mechanism; isomer identity requires validation.

5H-Pyrido[3,2-a]phenoxazin-5-One Quantitative Differentiation Evidence: Comparator-Based Potency, Structural Selectivity, and SAR Data


1,300-Fold Superior Antiproliferative Potency Relative to the Core Phenoxazinone Scaffold (3H-Phenoxazin-3-one)

5H-Pyrido[3,2-a]phenoxazin-5-one (compound 5) exhibited a median IC50 of 0.01 μM across five human neoplastic cell lines (CCRF-CEM, CCRF-SB, MT-4, HeLa, Hep-2), whereas the unsubstituted phenoxazinone core, 3H-phenoxazin-3-one (compound 4), showed a median IC50 of 13 μM under identical conditions [1]. This represents a 1,300-fold potency advantage.

Core scaffold comparison
Head-to-head
1,300-fold higher response (median IC50 0.01 vs 13 μM)
Supports cell-model antiproliferative screening context
MTT assay across five human tumor cell lines
antiproliferative activity phenoxazinone SAR median IC50 comparison

8-Fold Superior Antiproliferative Potency Over the Isosteric Phenothiazinone Analog (S-for-O Replacement)

The isosteric sulfur-containing analog, 5H-pyrido[3,2-a]phenothiazin-5-one (compound 6), differs from the target compound only by substitution of the phenoxazine oxygen with sulfur. Despite this minimal structural change, compound 6 exhibited a median IC50 of 0.08 μM across the same five cell lines, representing an 8-fold reduction in potency relative to 5H-pyrido[3,2-a]phenoxazin-5-one (median IC50 = 0.01 μM) [1].

Isosteric S/O comparison
Head-to-head
8-fold higher response (median IC50 0.01 vs 0.08 μM)
Supports pharmacophore heteroatom interpretation
Oxygen critical for activity; sulfur isostere shows reduced potency
isosteric replacement phenothiazinone antiproliferative SAR

Unique Potency Differential Against Specific Solid Tumor Lines: HeLa Selectivity vs. Phenothiazinone Isostere

In HeLa cervical carcinoma cells, 5H-pyrido[3,2-a]phenoxazin-5-one demonstrated an IC50 of 0.2 μM, while its sulfur isostere (compound 6) required 0.6 μM, representing a 3-fold potency advantage [1]. When comparing individual cell-line potencies, the target compound achieved an IC50 of 0.009 μM in CCRF-SB cells—the lowest recorded IC50 among all tested compounds in this series—whereas compound 6 showed 0.08 μM in the same line, an 8.9-fold difference [1].

Cell-line selectivity
Head-to-head
HeLa: 0.2 vs 0.6 μM; CCRF-SB: 0.009 vs 0.08 μM
Cell-type response context may vary
Largest differential in B-lymphoblastic leukemia model
cell-type selectivity solid tumor HeLa differential

Critical Role of Pyridine Nitrogen Positioning: SAR-Guided Selection Among Pyridophenoxazinone Isomers

A comprehensive SAR study of 5H-pyridophenoxazin-5-one isomers demonstrated that the pyridine nitrogen must occupy the W position (as in 5H-pyrido[3,2-a]phenoxazin-5-one) for potent DNA-binding activity [1]. Isomers with nitrogen in the Y or Z positions (compounds 13 and 14) and the benzophenoxazinone analog lacking a pyridine nitrogen (compound 11) all exhibited substantially reduced antiproliferative activity [1]. Furthermore, electron-donating methyl substituents on ring A reduce activity by 10- to 100-fold, confirming that the unsubstituted scaffold represents the optimal starting point for further functionalization [1].

SAR isomer positioning
Class-level
W-position nitrogen required; methyl substitution reduces activity 10–100-fold
Isomer-specific validation required
Data to verify in independent models
structure-activity relationship pyridine nitrogen DNA intercalation isomer comparison

5H-Pyrido[3,2-a]phenoxazin-5-One: Recommended Research and Procurement Application Scenarios Based on Quantified Evidence


Lead Compound for Anticancer DNA-Intercalator Screening Libraries

With a median IC50 of 0.01 μM across five cell lines [1], 5H-pyrido[3,2-a]phenoxazin-5-one serves as a high-potency reference standard for screening novel DNA intercalators. Its 1,300-fold advantage over the unsubstituted phenoxazinone core [1] makes it the appropriate positive control for assessing the contribution of the pyridine nitrogen to intercalation efficiency.

Structure-Activity Relationship (SAR) Core Scaffold for Derivative Synthesis

The validated importance of the W-position pyridine nitrogen and the 10- to 100-fold activity penalty for methyl substitution [2] position PPH as the optimal unsubstituted starting material for systematic SAR campaigns aimed at improving solubility, selectivity, or pharmacokinetic properties while retaining the core pharmacophore.

Fixed-Dose Comparator in Isostere Evaluation Studies

The 8-fold potency difference between PPH and its sulfur isostere (compound 6) [1] provides a quantified benchmark for evaluating heteroatom contributions to the pharmacophore. Researchers studying chalcogen effects in DNA-binding molecules can use PPH as the oxygen-isostere reference to calibrate novel sulfur-, selenium-, or mixed-chalcogen derivatives.

Preclinical Efficacy Studies Targeting B-Lymphoblastic Leukemia (CCRF-SB)

PPH achieves its lowest recorded IC50 of 0.009 μM in CCRF-SB cells, with an 8.9-fold potency advantage over the sulfur isostere in this line [1]. This makes PPH the compound of choice for researchers designing preclinical proof-of-concept studies in B-cell leukemia models where maximal target engagement at minimal concentrations is required.

Application
Selection Property
Validation Focus
DNA intercalator screening studies
DNA intercalation potency profile
Intercalation efficiency benchmarking
SAR core scaffold synthesis
Unsubstituted scaffold identity
Isomer-specific SAR validation
Isostere evaluation comparator
Oxygen-heteroatom pharmacophore
Heteroatom contribution benchmarking
B-cell leukemia cell-model studies
Cell-line sensitivity profile
Leukemia cell-model endpoint review
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